REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][N+:7]([O-])=[C:6]([N:11]2[CH:15]=[N:14][CH:13]=[N:12]2)[CH:5]=1)([O-:3])=[O:2].P(Cl)(OCC)OCC.[OH-].[Na+]>C(Cl)(Cl)Cl>[N+:1]([C:4]1[CH:9]=[CH:8][N:7]=[C:6]([N:11]2[CH:15]=[N:14][CH:13]=[N:12]2)[CH:5]=1)([O-:3])=[O:2] |f:2.3|
|
Name
|
4-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine 1-oxide
|
Quantity
|
0.643 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=[N+](C=C1)[O-])N1N=CN=C1
|
Name
|
|
Quantity
|
1.35 mL
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.35 mL
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at rt for 72 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated at 80° C. for 18 h
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Type
|
CUSTOM
|
Details
|
The product was triturated with hexane
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC(=NC=C1)N1N=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.192 g | |
YIELD: PERCENTYIELD | 32.3% | |
YIELD: CALCULATEDPERCENTYIELD | 32.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |